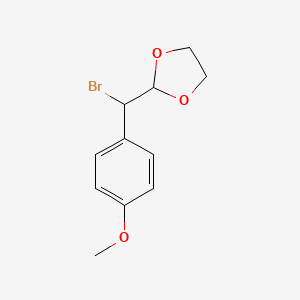

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane

説明

特性

分子式 |

C11H13BrO3 |

|---|---|

分子量 |

273.12 g/mol |

IUPAC名 |

2-[bromo-(4-methoxyphenyl)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C11H13BrO3/c1-13-9-4-2-8(3-5-9)10(12)11-14-6-7-15-11/h2-5,10-11H,6-7H2,1H3 |

InChIキー |

GELGGCVBMZTTHQ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C(C2OCCO2)Br |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Acetalization

-

Substrate : 4-Methoxybenzaldehyde derivatives.

-

Reagents : Ethylene glycol, acid catalyst (e.g., HCl, H₂SO₄).

-

Mechanism : Protonation of the aldehyde carbonyl enhances electrophilicity, facilitating nucleophilic attack by ethylene glycol.

Example Protocol (Adapted from Vulcanchem):

-

React 4-methoxybenzaldehyde with ethylene glycol in the presence of HCl (0.1–1.0 mol%).

-

Stir under reflux or at room temperature until equilibrium shifts toward the acetal.

-

Purify via crystallization (e.g., ethanol).

| Catalyst | Solvent | Temp (°C) | Yield | Reference |

|---|---|---|---|---|

| HCl (0.1 mol%) | Methanol | 25 | >90% | ,, |

| H₂SO₄ (0.5 mol%) | Ethanol | Reflux | 85% | , |

Advantages : High efficiency, low catalyst loading, and compatibility with acid-sensitive substrates.

Solvent-Free Acetalization

-

Rationale : Eliminating solvent reduces byproduct formation (e.g., acetone) and increases reaction rates.

-

Conditions : Ethylene glycol and aldehyde mixed under vacuum or nitrogen flow.

Example (From Mitratapide Synthesis):

-

Combine aldehyde and ethylene glycol in a round-bottom flask.

-

Apply vacuum or bubble nitrogen to remove byproducts.

-

Reflux until completion.

Advantages : Higher yields (up to 3× improvement) compared to solvent-based methods.

Bromination Techniques

Bromination introduces the bromine atom at the benzylic position or on the aromatic ring. Method choice depends on substrate reactivity and desired selectivity.

Electrophilic Bromination

-

Reagents : Br₂, HBr, or NBS (N-bromosuccinimide).

-

Mechanism : Radical or ionic addition to alkenes or aromatic rings.

Example Protocol (From Laurolitsine Synthesis):

-

Dissolve 4-methoxyphenylmethyl acetal in acetic acid.

-

Add NaOAc and Br₂ slowly under stirring.

-

Quench with Na₂S₂O₃.

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)ethyl acetal | Br₂, NaOAc, HOAc | 25°C, 4 hr | 75% |

Advantages : Direct bromination without pre-activation.

Radical Bromination

-

Reagents : NBS, AIBN (azobisisobutyronitrile).

-

Mechanism : Radical chain initiation followed by benzylic hydrogen abstraction.

Example Protocol (From Diels-Alder Studies):

-

Dissolve acetal in benzene.

-

Add NBS (1.1 equiv) and AIBN (0.2 equiv).

-

Reflux under light or thermal initiation.

Advantages : Selective benzylic bromination; avoids over-bromination.

Combined Synthesis Strategies

Optimal synthesis routes integrate acetalization and bromination.

Acetalization Followed by Bromination

-

Step 1 : Form the 1,3-dioxolane acetal from 4-methoxybenzaldehyde.

-

Step 2 : Brominate the benzylic position using Br₂ or NBS.

Bromination Prior to Acetalization

-

Step 1 : Brominate 4-methoxybenzaldehyde (e.g., via electrophilic substitution).

-

Step 2 : Cyclize with ethylene glycol.

Challenges : Bromine may interfere with acetalization; requires protection.

Optimization and Yields

Reaction conditions and catalysts significantly impact yield and selectivity.

| Method | Yield | Key Factor | Reference |

|---|---|---|---|

| Acid-catalyzed acetalization | 90% | Low HCl loading (0.1 mol%) | , |

| Solvent-free acetalization | 64.8% | Removal of acetone byproduct | |

| Radical bromination | 53% | NBS/AIBN in benzene |

Purification Methods

Post-reaction purification ensures high-purity product.

| Method | Solvent | Conditions | Purity | Reference |

|---|---|---|---|---|

| Crystallization | Ethanol | Room temperature | >95% | , |

| Recrystallization | DIPE/Methanol | 7-day stirring | >99% |

Characterization and Purity

Critical characterization data validates the structure and stereochemistry.

化学反応の分析

科学研究への応用

2-(ブロモ(4-メトキシフェニル)メチル)-1,3-ジオキソランは、科学研究でさまざまな用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素阻害およびタンパク質-リガンド相互作用の研究における潜在的な用途。

医学: 薬物設計および開発におけるファーマコフォアとしての可能性が調査されています。

産業: 特殊化学薬品や材料の製造に使用されます.

科学的研究の応用

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds.

Medicinal Chemistry

Research indicates that 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane has potential as a pharmacophore in drug design. Its biological activity is attributed to its interaction with specific molecular targets, making it a candidate for further investigation in therapeutic applications.

Material Science

The compound is explored for its properties in developing new materials with specific electronic or optical characteristics. Its unique structural features may contribute to advancements in material science.

Studies have shown that this compound exhibits various biological activities:

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Activity : In recent research involving various cancer cell lines, the compound showed promising results by inducing apoptosis and inhibiting cell proliferation at low micromolar concentrations.

- Antimicrobial Properties : Research indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 125 to 250 µg/mL.

作用機序

類似化合物の比較

類似化合物

2-ブロモ-1-(4-メトキシフェニル)-4-メチル-1-ペンタノン: 構造は似ていますが、官能基の配置が異なります.

4-メトキシフェニルイソシアネート: メトキシフェニル基を含みますが、イソシアネート官能基があります.

2-ブロモ-4-メトキシアセトフェノン: 臭素化芳香環は似ていますが、アセトフェノン官能基があります.

ユニークさ

2-(ブロモ(4-メトキシフェニル)メチル)-1,3-ジオキソランは、臭素化芳香環とジオキソラン環の両方が存在するため、ユニークです。この官能基の組み合わせにより、明確な化学反応性と、研究や産業における多様な用途の可能性が生まれます。

類似化合物との比較

Structural Analogues and Substituent Effects

The table below compares structural analogs based on substituents and key properties:

Key Observations :

- Bromine Position : Para-bromo substituents (e.g., ) enhance electrophilicity for cross-coupling, while ortho/meta-bromo groups (e.g., ) influence steric effects and biological activity.

- Methoxy vs. Halogen : Methoxy groups (e.g., ) increase lipophilicity and stability compared to halogens, which prioritize reactivity.

Physicochemical Properties

生物活性

2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by a dioxolane ring fused with a bromo-substituted phenyl group and a methoxy group. The combination of these functional groups may influence its reactivity and biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 273.12 g/mol. Its structure is noted for:

- Bromine Atom : Often acts as a bioisostere for chlorine, potentially maintaining similar biological activity.

- Methoxy Group : Enhances solubility and can influence interactions with biological targets.

- Dioxolane Ring : Provides structural stability and may interact with various biological macromolecules.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The bromine atom and methoxy group may interact with specific molecular targets such as enzymes or receptors.

- The dioxolane ring could facilitate binding to biological macromolecules, potentially modulating their activity.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-Bromophenyl)-1,3-dioxolane | Bromophenyl group without methoxy | Lacks methoxy group; potentially different reactivity |

| 2-(4-Methoxyphenyl)-1,3-dioxolane | Methoxy group on phenyl | Different substitution pattern; may exhibit different activity |

| 4-Bromo-1,3-dihydroisobenzofuran | Dihydroisobenzofuran structure | Different ring system; potential for varied biological activity |

| Benzaldehyde Propylene Glycol Acetal | Acetal formation | Different functional groups; primarily used in organic synthesis |

Research Findings

Recent studies have highlighted the potential of similar compounds in various applications:

- Antiproliferative Activity : Certain derivatives have shown IC50 values indicating strong inhibition of cancer cell growth. For example, compounds with methoxy substitutions exhibited enhanced potency against multiple cancer cell lines .

- Synthesis Methods : Various synthetic pathways have been explored to produce derivatives of this compound, emphasizing its versatility in organic synthesis and medicinal chemistry applications .

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential:

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Bromo(4-methoxyphenyl)methyl)-1,3-dioxolane?

Methodological Answer:

The compound can be synthesized via Grignard reagent intermediates or through cyclic acetal formation. For example, Grignard reagents derived from bromoethyl-dioxolane derivatives (e.g., 2-(2-bromoethyl)-1,3-dioxolane) react with carbonyl-containing substrates (e.g., acid chlorides) to yield ketone adducts in high yields (>90%) under controlled reflux conditions in tetrahydrofuran (THF) . Additionally, cyclic intermediates like 2-[(2-methoxyphenoxy)methyl]-1,3-dioxolane can be formed via acid-catalyzed acetalization, which is critical for constructing the dioxolane ring .

Key Considerations:

- Use THF as a solvent for Grignard reactions to avoid decomposition at elevated temperatures.

- Optimize reaction time and temperature to prevent side reactions (e.g., cyclopropane formation via intramolecular attack).

Advanced: How do steric and electronic effects influence the reactivity of the bromomethyl group in nucleophilic substitution reactions?

Methodological Answer:

The bromomethyl group’s reactivity is modulated by steric hindrance from the 4-methoxyphenyl and dioxolane substituents. For example, steric bulk at the 4-position (similar to 4,4-dimethylcyclohexene derivatives) reduces electrophilicity, slowing SN2 reactions but favoring SN1 pathways in polar solvents . Electronic effects from the methoxy group enhance resonance stabilization of transition states, as observed in related 1,3-dioxolane derivatives .

Data-Driven Insight:

- Steric Parameter (Taft ) : Estimated for analogous 4-substituted dioxolanes, indicating moderate steric hindrance.

- Hammett σ : 4-Methoxyphenyl group () promotes electron donation, accelerating reactions in cationic intermediates.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies methoxy (δ 3.7–3.9 ppm) and dioxolane protons (δ 4.8–5.2 ppm). C NMR confirms the bromomethyl carbon (δ 30–35 ppm) and dioxolane carbons (δ 95–110 ppm) .

- IR : Strong absorption at 1120–1150 cm (C-O-C stretching in dioxolane) and 600–650 cm (C-Br stretch).

- Mass Spectrometry : Molecular ion peak at ~340 (M) with isotopic patterns indicative of bromine (Br/Br ≈ 1:1).

Advanced: How can computational methods predict regioselectivity in Diels-Alder reactions involving this compound?

Methodological Answer:

Diels-Alder reactivity can be analyzed via frontier molecular orbital (FMO) theory. For example, HOMO-LUMO gaps between 2-(furan-2-yl)-1,3-dioxolane (as a diene) and dienophiles like acrylonitrile (ΔE = 7.39 eV) determine reaction feasibility . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity by mapping transition-state geometries and charge distributions.

Case Study:

- HOMO (diene) : Localized on the dioxolane-furan system.

- LUMO (dienophile) : Dominated by electron-deficient alkene orbitals.

- Activation Energy : Lower for endo transition states (~15 kcal/mol) compared to exo (~22 kcal/mol).

Advanced: How can researchers resolve contradictions in reported reaction yields for Grignard adducts?

Methodological Answer:

Discrepancies arise from solvent purity, temperature control, and reagent stability. For instance, Grignard reagents from 2-(2-bromoethyl)-1,3-dioxolane decompose if THF refluxes uncontrolled, reducing yields . Validate protocols by:

Purifying THF via sodium/benzophenone distillation to eliminate moisture.

Monitoring Temperature : Maintain 30–35°C for reagent stability.

Quenching Efficiency : Use saturated NHCl to avoid over-hydrolysis.

Comparative Data:

| Condition | Yield (%) |

|---|---|

| THF (dry), 35°C | 92 |

| THF (wet), 40°C | 45 |

Basic: What strategies prevent decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Keep at -20°C under inert gas (Ar/N) in amber vials to block light-induced degradation .

- Stabilizers : Add 1% hydroquinone to inhibit radical polymerization of the dioxolane ring .

- Moisture Control : Use molecular sieves (3Å) in the container.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。